molecular formula C7H11NO B6235639 3-cyclopropylpyrrolidin-2-one CAS No. 1782432-60-3

3-cyclopropylpyrrolidin-2-one

Cat. No.: B6235639
CAS No.: 1782432-60-3
M. Wt: 125.17 g/mol
InChI Key: YJHIWTDVOURJEK-UHFFFAOYSA-N
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Description

3-cyclopropylpyrrolidin-2-one is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as this compound, involves a cascade of reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO/c9-7-6(3-4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be tuned by using a specific oxidant and additive .

It is stored at a temperature of 4 degrees Celsius . The InChI code for this compound is 1S/C7H11NO/c9-7-6(3-4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) .

Safety and Hazards

The safety information for 3-cyclopropylpyrrolidin-2-one indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-cyclopropylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6(3-4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHIWTDVOURJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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